(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Overview
Description
“(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a chemical compound with promising applications in the biomedical field, particularly in the treatment of cardiovascular diseases, cancer, and inflammatory disorders . It has a molecular weight of 208.21 .
Molecular Structure Analysis
The linear formula of this compound is C11H12O4 . The InChI code is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid . It is white to yellow in color . The storage temperature is 2-8°C when sealed in dry conditions , and +4°C .Scientific Research Applications
“(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a chemical compound with promising applications in the biomedical field . It has been suggested that it could be particularly useful in the treatment of cardiovascular diseases, cancer, and inflammatory disorders . Its intricate molecular structure presents a challenge for researchers seeking to unlock its full therapeutic potential .
The compound has a molecular formula of C11H12O4 and a molecular weight of 208.21 . It is typically stored at temperatures between 2-8°C .
This compound has a complex molecular structure, which presents a challenge for researchers seeking to unlock its full therapeutic potential . It’s a fascinating subject for further study.
This compound has a complex molecular structure, which presents a challenge for researchers seeking to unlock its full therapeutic potential . It’s a fascinating subject for further study.
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMDISFJOKCCAQ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1COC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693855 | |
Record name | Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | |
CAS RN |
1000414-38-9 | |
Record name | Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Citations
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